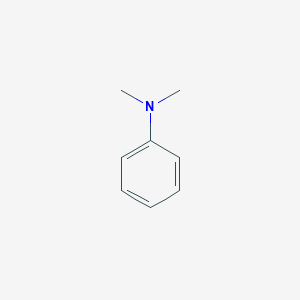
N,N-dimethylaniline
货号 B042412
Key on ui cas rn:
121-69-7
分子量: 121.18 g/mol
InChI 键: JLTDJTHDQAWBAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04725680
Procedure details


The procedure is as in (a) followed by (b), but pyridine is replaced by N,N-dimethylaniline and the intermediate carbonate is not distilled. Starting with 16.4 g of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, 16.8 g (76%) of CARBOFURAN are then obtained, M.p. 147° C.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[C:1](=O)([O:6][C:7]1[C:15]2[O:14][C:13]([CH3:17])([CH3:16])[CH2:12][C:11]=2[CH:10]=[CH:9][CH:8]=1)[O:2]C(Cl)C.[CH3:19][N:20](C)C1C=CC=CC=1>N1C=CC=CC=1>[CH3:19][NH:20][C:1](=[O:2])[O:6][C:7]1[C:15]2[O:14][C:13]([CH3:17])([CH3:16])[CH2:12][C:11]=2[CH:10]=[CH:9][CH:8]=1
|
Inputs


Step One
|
Name
|
( a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OC(C)Cl)(OC1=CC=CC=2CC(OC21)(C)C)=O
|
Step Two
[Compound]
|
Name
|
( b )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the intermediate carbonate is not distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are then obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04725680
Procedure details


The procedure is as in (a) followed by (b), but pyridine is replaced by N,N-dimethylaniline and the intermediate carbonate is not distilled. Starting with 16.4 g of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, 16.8 g (76%) of CARBOFURAN are then obtained, M.p. 147° C.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[C:1](=O)([O:6][C:7]1[C:15]2[O:14][C:13]([CH3:17])([CH3:16])[CH2:12][C:11]=2[CH:10]=[CH:9][CH:8]=1)[O:2]C(Cl)C.[CH3:19][N:20](C)C1C=CC=CC=1>N1C=CC=CC=1>[CH3:19][NH:20][C:1](=[O:2])[O:6][C:7]1[C:15]2[O:14][C:13]([CH3:17])([CH3:16])[CH2:12][C:11]=2[CH:10]=[CH:9][CH:8]=1
|
Inputs


Step One
|
Name
|
( a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(OC(C)Cl)(OC1=CC=CC=2CC(OC21)(C)C)=O
|
Step Two
[Compound]
|
Name
|
( b )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the intermediate carbonate is not distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are then obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
